molecular formula C19H20ClN3OS B4544094 3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B4544094
M. Wt: 373.9 g/mol
InChI Key: KMXZZALSSJJVQA-UHFFFAOYSA-N
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Description

3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a triazole ring substituted with various functional groups such as chloro, methyl, phenoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form 3-[(4-chloro-3-methylphenoxy)methyl]phenol. This intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to introduce the sulfanyl group. Finally, the triazole ring is formed through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can introduce various functional groups such as amines or ethers .

Scientific Research Applications

3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death. In cancer cells, it may inhibit key enzymes involved in cell proliferation and induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the triazole ring and sulfanyl group.

    4-methylbenzyl chloride: Contains the benzyl group but lacks the triazole ring and phenoxy group.

Uniqueness

3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is unique due to its combination of functional groups and the presence of the triazole ring.

Properties

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c1-13-4-6-15(7-5-13)12-25-19-22-21-18(23(19)3)11-24-16-8-9-17(20)14(2)10-16/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXZZALSSJJVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C)COC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

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